2-(Azetidin-3-yl)-5-(benzyloxy)phenol
Overview
Description
2-(Azetidin-3-yl)-5-(benzyloxy)phenol is a compound that features both an azetidine ring and a benzyloxy group attached to a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is efficient but can be challenging due to the need for specific reaction conditions and the potential for side reactions.
Industrial Production Methods
Industrial production of azetidine derivatives often involves scalable and cost-effective methods. For example, the synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine for further scale-up production involves azetidine ring-closure reactions . These methods are designed to be practical and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-5-(benzyloxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The azetidine ring can be reduced under specific conditions.
Substitution: The benzyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced azetidine derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
2-(Azetidin-3-yl)-5-(benzyloxy)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-5-(benzyloxy)phenol involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzyloxy group can enhance the compound’s binding affinity to its targets, leading to more effective interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Azetidin-3-yl)phenol
- 5-(Benzyloxy)phenol
- 3-Mercapto-1-(1,3-thiazolin-2-yl)azetidine
Uniqueness
2-(Azetidin-3-yl)-5-(benzyloxy)phenol is unique due to the combination of the azetidine ring and the benzyloxy group on the phenol moiety. This combination provides distinct chemical and biological properties that are not present in the individual components .
Properties
IUPAC Name |
2-(azetidin-3-yl)-5-phenylmethoxyphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-16-8-14(6-7-15(16)13-9-17-10-13)19-11-12-4-2-1-3-5-12/h1-8,13,17-18H,9-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMZLYMCQABVMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=C(C=C(C=C2)OCC3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501262995 | |
Record name | Phenol, 2-(3-azetidinyl)-5-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501262995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260642-77-0 | |
Record name | Phenol, 2-(3-azetidinyl)-5-(phenylmethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260642-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2-(3-azetidinyl)-5-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501262995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.